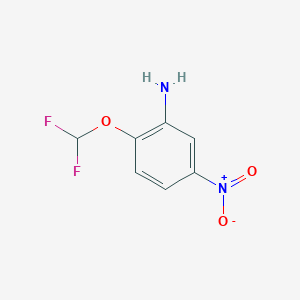

2-(Difluoromethoxy)-5-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-(difluoromethoxy)-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(11(12)13)3-5(6)10/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYRUPJFBLFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366235 | |

| Record name | 2-(difluoromethoxy)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54939-58-1 | |

| Record name | 2-(difluoromethoxy)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry of 2 Difluoromethoxy 5 Nitroaniline Transformations

Reduction Chemistry of the Nitro Group

The transformation of the nitro group into an amino group is a pivotal reaction, fundamentally altering the electronic properties of the aromatic ring and providing a key synthetic handle for further functionalization. This reduction can be achieved through several mechanistic pathways.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines. The reaction typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. youtube.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov

The mechanism of catalytic hydrogenation of a nitro group is a stepwise process that occurs on the surface of the metal catalyst. lboro.ac.uk There are two generally accepted pathways:

The Direct Pathway: The nitroarene is first reduced to a nitrosoarene intermediate, which is then further reduced to a hydroxylamine (B1172632) derivative. The final step is the reduction of the hydroxylamine to the amine. nih.gov

The Condensation Pathway: This route involves the condensation of the nitrosoarene and hydroxylamine intermediates to form an azoxy compound. The azoxy species is subsequently reduced to an azo compound, then to a hydrazo compound, which finally cleaves to yield two molecules of the aniline (B41778) product. nih.gov

For 2-(difluoromethoxy)-5-nitroaniline, the direct pathway can be represented as follows:

C₆H₃(NH₂)(OCF₂H)(NO₂) → C₆H₃(NH₂)(OCF₂H)(NO) → C₆H₃(NH₂)(OCF₂H)(NHOH) → C₆H₃(NH₂)(OCF₂H)(NH₂)

| Catalyst | Typical Conditions | Key Intermediates |

| Pd/C | H₂ gas, Methanol (B129727)/Ethanol solvent, Room Temp. | Nitrosoarene, Hydroxylamine |

| Pt/C | H₂ gas, Acetic Acid solvent, Room Temp. | Nitrosoarene, Hydroxylamine |

| Raney Ni | H₂ gas, Ethanol solvent, Elevated Temp./Pressure | Nitrosoarene, Hydroxylamine |

The reduction of nitroarenes in aqueous or semi-aqueous environments is generally understood to proceed in two main stages. vub.be

Formation of Phenylhydroxylamine: The first stage is a four-electron, four-proton reduction of the nitro group to a hydroxylamine. This proceeds via a highly reactive nitroso intermediate, which is rapidly reduced further. vub.be

Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O

Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH

Formation of Aniline: The second stage involves the two-electron, two-proton reduction of the hydroxylamine intermediate to the final aniline product. vub.be

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The outcome of the electrochemical reduction is highly dependent on the reaction conditions, such as the pH of the electrolyte and the composition of the cathode material. vub.beacs.org In acidic media, the formation of aniline is favored. However, under certain conditions, the hydroxylamine intermediate can undergo a competing chemical reaction (the Bamberger rearrangement) or condensation reactions to form side products like azoxybenzene. vub.be The use of polyoxometalate redox mediators in an electrocatalytic cycle has been shown to improve selectivity for the aniline product by preventing side reactions at the cathode surface. acs.org

| Step | Reaction | Electrons Transferred |

| 1 | Ar-NO₂ → Ar-NO | 2e⁻ |

| 2 | Ar-NO → Ar-NHOH | 2e⁻ |

| 3 | Ar-NHOH → Ar-NH₂ | 2e⁻ |

| Overall | Ar-NO₂ → Ar-NH₂ | 6e⁻ |

In a molecule with multiple reducible functional groups, such as this compound, the chemoselective reduction of the nitro group is crucial. The difluoromethoxy group is generally stable under many reducing conditions, but other sensitive groups might be present in more complex derivatives.

Catalytic hydrogenation, while effective, can sometimes lack selectivity. nih.gov For instance, hydrogenation-sensitive groups like halogens, alkenes, or nitriles might also be reduced. uni-bayreuth.de To achieve higher chemoselectivity, specific catalysts or reaction conditions are employed. Nanostructured nickel or gold catalysts have demonstrated high selectivity for nitro group reduction while tolerating a wide array of other functional groups. uni-bayreuth.de Modifying standard catalysts, for example by using phosphino-modified ionic liquid-stabilized gold nanoparticles, can also enhance selectivity towards the desired aniline. mdpi.com

Alternatively, chemical reducing agents offer excellent chemoselectivity. The Béchamp reduction, using iron metal in the presence of an acid like HCl, is a classic and mild method for converting nitroarenes to anilines and is known to tolerate many functional groups. youtube.comresearchgate.net Other systems, such as iron-based catalysts with formic acid or metal-free methods using reagents like tetrahydroxydiboron, provide highly selective reductions under mild conditions. organic-chemistry.org These methods are particularly valuable as they avoid the use of high-pressure hydrogen gas and are compatible with sensitive functional groups. researchgate.netorganic-chemistry.org

| Reagent/System | Conditions | Tolerated Functional Groups |

| Fe/HCl | Reflux in Ethanol/Water | Halogens, Ketones, Esters, Nitriles researchgate.net |

| Ni/SiO₂ Catalyst | 10 bar H₂, 40°C | Halogens (Iodine), Nitriles, Alkenes uni-bayreuth.de |

| Formic Acid/Iron Catalyst | Mild Temperature | Broad substrate scope, base-free organic-chemistry.org |

| Tetrahydroxydiboron | Water, Room Temp. | Vinyl, Alkyne, Halogens, Carbonyls organic-chemistry.org |

Aromatic Substitution Reactions

The electronic nature of the substituents on the aniline ring dictates its reactivity towards both nucleophilic and electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In the context of the this compound framework, a hypothetical analogue such as 4-fluoro-2-(difluoromethoxy)-5-nitroaniline would be highly susceptible to SNAr.

The mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.

Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion). masterorganicchemistry.com

The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack (Step 1). The highly electronegative fluorine atom strongly polarizes the C-F bond and withdraws electron density from the ring inductively, making the ipso-carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comnih.gov The strength of the C-F bond is irrelevant to the rate, as its cleavage occurs in the fast, second step. The nitro group in the para (or ortho) position relative to the leaving group is essential for this reaction, as it allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com

It is important to distinguish this reaction from the substitution of fluorine atoms on the difluoromethoxy group itself. Cleavage of a C(sp³)-F bond by an external nucleophile is extremely difficult and would not proceed via a standard SNAr mechanism. cas.cn

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aniline ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents. In this compound, there are three groups to consider:

Amino (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. youtube.comrsc.org

Nitro (-NO₂): A strong deactivating group and a meta-director, withdrawing electron density from the ring both inductively and by resonance. youtube.com

The positions for electrophilic attack are C-4 and C-6 (ortho and para to the -NH₂ group) and C-3 (ortho to the -OCF₂H group and meta to the -NH₂ group).

Directing Effects on the Ring:

| Position | Substituent Effects | Predicted Reactivity |

| C-3 | ortho to -OCF₂H, meta to -NH₂, meta to -NO₂ | Moderately deactivated |

| C-4 | para to -NH₂, meta to -OCF₂H, ortho to -NO₂ | Strongly activated by -NH₂, but sterically accessible and electronically deactivated by adjacent -NO₂ |

| C-6 | ortho to -NH₂, para to -NO₂ (not possible), ortho to -OCF₂H | Strongly activated by -NH₂, but likely sterically hindered by two adjacent groups. |

The powerful activating and directing effect of the amino group is expected to dominate the reaction. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The position para to the amine (C-4) is typically favored over the ortho position (C-6) to minimize steric hindrance, although the C-4 position is adjacent to the deactivating nitro group. The final product distribution would depend on the specific electrophile and reaction conditions, but the primary directing influence would be the amino group. libretexts.org

Oxidation Reactions and Pathways

The oxidation of anilines can lead to a variety of products, including azoxybenzenes, nitrosobenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. acs.org For this compound, the primary site of oxidation is the amino group. The presence of a strong electron-withdrawing nitro group on the ring, however, can render the amino group less susceptible to oxidation. nih.gov

Oxidation of anilines can be controlled to selectively produce different products. For instance, using weaker bases can favor the formation of azoxybenzene, while stronger bases can facilitate the transformation to nitrobenzene. acs.orgnih.gov A plausible pathway for the oxidation of this compound to its corresponding nitro derivative would likely involve initial oxidation to a hydroxylamine intermediate, which is then further oxidized to a nitroso compound. Subsequent oxidation of the nitroso intermediate would yield the final nitro product. Various oxidizing agents, such as peroxyacids (like peracetic acid or m-CPBA) and hydrogen peroxide in the presence of catalysts, are commonly employed for the conversion of arylamines to nitroarenes. mdpi.com

It has been observed that anilines with strong electron-withdrawing groups, such as a nitro group, can be resistant to further oxidation. acs.orgnih.gov This suggests that the oxidation of this compound might require more forcing conditions compared to aniline itself or anilines with electron-donating groups.

Table 1: General Conditions for Aniline Oxidation

| Oxidant | Catalyst/Base | Typical Product |

|---|---|---|

| Hydrogen Peroxide | Weak Base (e.g., NaF) | Azoxybenzene |

| Hydrogen Peroxide | Strong Base (e.g., NaOMe) | Nitrobenzene |

| Peracetic Acid | None | Nitrobenzene |

| m-CPBA | None | Nitrobenzene |

Derivatization Reactions and Synthetic Elaboration

The primary amino group of this compound is a key handle for synthetic elaboration, allowing for the introduction of various functional groups through derivatization reactions.

The amino group of this compound can readily undergo acylation to form amide bonds. This is a standard transformation for aromatic amines and can be achieved by reacting the aniline with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide linkage. The reactivity of the amino group is somewhat diminished by the electron-withdrawing effects of the nitro and difluoromethoxy groups, but the reaction is generally efficient.

Table 2: Typical Reagents for Amide Bond Formation with Anilines

| Acylating Agent | Base | Solvent |

|---|---|---|

| Acetyl Chloride | Pyridine (B92270), Triethylamine (B128534) | Dichloromethane (B109758), THF |

| Acetic Anhydride | Pyridine, Sodium Acetate (B1210297) | Acetic Acid, Dichloromethane |

| Benzoyl Chloride | Pyridine, NaOH (Schotten-Baumann) | Dichloromethane, Water/Toluene |

| Carboxylic Acid | DCC, EDC (coupling agents) | Dichloromethane, DMF |

Imines, also known as Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com this compound can react with aldehydes, such as benzaldehyde, to form the corresponding N-benzylidene derivative. This reaction is typically catalyzed by an acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com

The reaction is an equilibrium process, and the removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the reaction towards the formation of the imine product. The formation of imines from anilines and various aldehydes is a well-established synthetic methodology. organic-chemistry.orgresearchgate.net

Table 3: Conditions for Imine Formation from Anilines

| Carbonyl Compound | Catalyst | Solvent | Conditions |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | Ethanol | Reflux |

| Substituted Benzaldehydes | p-Toluenesulfonic acid | Toluene | Dean-Stark trap |

| Aliphatic Aldehydes | None/Mild Acid | Methanol/Ethanol | Room Temperature or gentle heating |

The primary amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a variety of substitution and coupling reactions. The process of forming a diazonium salt is known as diazotization.

Diazotization is typically carried out by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov For anilines with strong electron-withdrawing groups, which can be difficult to diazotize in aqueous media, the reaction may be performed in organic solvents using nitrosyl compounds like nitrosylsulfuric acid. google.com The diazotization of the closely related 2-methoxy-5-nitroaniline (B165355) is a known procedure, suggesting a similar reactivity for the difluoromethoxy analog.

The resulting 2-(difluoromethoxy)-5-nitrobenzenediazonium salt is a weak electrophile that can react with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, in a reaction known as azo coupling. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling partner. wikipedia.org The products of these reactions are azo compounds, which are often highly colored and are used as dyes. wikipedia.orgchemguide.co.uk The coupling reaction with phenols is generally carried out under mild alkaline conditions, while coupling with anilines is performed in weakly acidic media. chemguide.co.uk

Table 4: General Scheme for Diazo and Coupling Reactions

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | NaNO₂, HCl/H₂SO₄ | 0–5 °C | Aryl Diazonium Salt |

| Azo Coupling (Phenol) | Phenol, NaOH | 0–5 °C, Alkaline pH | Azo Dye (Hydroxy-substituted) |

| Azo Coupling (Aniline) | Aniline, Weak Acid | 0–5 °C, Acidic pH | Azo Dye (Amino-substituted) |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a primary technique for the structural determination of 2-(Difluoromethoxy)-5-nitroaniline, providing detailed information regarding the hydrogen, carbon, and fluorine atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are foundational techniques for mapping the chemical environments of the hydrogen and carbon nuclei in this compound. The resulting chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would produce distinct signals. The proton at the 6-position (H-6) would likely appear as a doublet, while the protons at the 3- and 4-positions (H-3 and H-4) would also exhibit characteristic splitting patterns from coupling with neighboring protons. The proton of the difluoromethoxy group is expected to be a triplet due to its coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms attached to the nitro group (C-5) and the difluoromethoxy group (C-2) are significantly influenced by the electron-withdrawing and electron-donating nature of these substituents, respectively. The carbon of the difluoromethoxy group itself would display a characteristic triplet due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Specific, experimentally verified chemical shift values from peer-reviewed sources were not available in the search results. The table structure is provided for illustrative purposes.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | Data not available | Data not available |

| 4 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| -OCHF₂ | Data not available | Data not available |

| 1 | Data not available | |

| 2 | Data not available | |

| 3 | Data not available | |

| 4 | Data not available | |

| 5 | Data not available | |

| 6 | Data not available |

Fluorine NMR Spectroscopy (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for the analysis of organofluorine compounds such as this compound. The ¹⁹F NMR spectrum provides direct insight into the fluorine environments. For the difluoromethoxy (-OCHF₂) group, the two fluorine atoms are chemically equivalent and are expected to produce a doublet signal due to coupling with the single proton of this group. The chemical shift of this signal would be characteristic for a difluoromethoxy group attached to an aromatic system. For example, similar difluoromethyl groups in other molecules show ¹⁹F chemical shifts in the range of -91 to -94 ppm. rsc.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal couplings between adjacent aromatic protons, such as between H-3 and H-4, which helps to confirm their relative positions on the aniline (B41778) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This would allow for the unambiguous assignment of proton signals to their corresponding carbon atoms in both the aromatic ring and the difluoromethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly useful for confirming the connection of the difluoromethoxy group to the aromatic ring (e.g., by observing a correlation between the -OCHF₂ proton and C-2) and for verifying the positions of the substituents on the ring through correlations between the aromatic protons and the quaternary carbons (C-1, C-2, and C-5).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical method for determining the molecular weight and elemental composition of this compound, and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy enables the definitive determination of the elemental formula of this compound as C₇H₆F₂N₂O₃. uni.lu By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be confirmed with a high degree of certainty. ucsb.edu

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆F₂N₂O₃ | uni.lu |

| Monoisotopic Mass | 204.03465 Da | uni.lu |

| Calculated Mass | 204.0346 | ucsb.edu |

| Measured Mass | Data not available in search results | |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. nih.gov In ESI-MS, the molecule is typically protonated, forming a pseudomolecular ion [M+H]⁺. nih.gov The resulting mass spectrum would prominently feature a peak corresponding to the mass of this protonated molecule (C₇H₇F₂N₂O₃⁺).

By inducing fragmentation of this parent ion, for instance, through collision-induced dissociation in an MS/MS experiment, characteristic fragment ions are produced. nih.gov The fragmentation pattern provides valuable structural information. For this compound, potential fragmentation pathways include the loss of the nitro group (NO₂) or the cleavage of the difluoromethoxy group. The analysis of these fragments helps to confirm the structure and identity of the original compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum of a related compound, 2-(benzylamino)-5-nitropyridine, shows distinct absorption bands that can be correlated to specific molecular vibrations. nist.gov For this compound, one would expect to observe:

N-H stretching vibrations from the primary amine (aniline) group, typically appearing in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Asymmetric and symmetric NO₂ stretching vibrations from the nitro group, which are strong bands usually found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O-C stretching vibrations from the ether linkage, typically in the 1250-1050 cm⁻¹ region.

C-F stretching vibrations from the difluoromethoxy group, which are expected to be strong and fall in the 1100-1000 cm⁻¹ range.

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected positions of these functional group absorptions provide a basis for its characterization.

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. mdpi.com It can be used for both qualitative identification and quantitative analysis. mdpi.com For this compound, Raman spectroscopy could be employed to identify the compound non-invasively. mdpi.com Computational studies on similar nitroimidazole-based compounds have shown that the 2-nitroimidazole (B3424786) moiety largely dictates the spectroscopic properties, a principle that would likely apply to the nitroaniline core of the target compound. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) could also be a valuable technique for detecting trace amounts of the compound. researchgate.net

Separation and Purification Methodologies

The isolation and purification of this compound from reaction mixtures or its quantification in various samples necessitates robust separation techniques.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of nitroaromatic compounds. mdpi.comnih.gov For compounds similar to this compound, such as other nitroaniline derivatives, reversed-phase HPLC is a common approach. nih.govsielc.com

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsyncsci.com The pH of the mobile phase can be adjusted with acids like phosphoric acid or formic acid to optimize separation. sielc.com Detection is often performed using a UV detector, as nitroaromatic compounds typically exhibit strong UV absorbance. nih.gov The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. nih.govsyncsci.com For instance, a study on 2-amino-5-nitrophenol (B90527) demonstrated good linearity and accuracy with an HPLC method. nih.gov

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. While anilines can sometimes be challenging to analyze by GC due to their polarity, appropriate derivatization or the use of specialized columns can overcome these issues. For the analysis of related compounds like other anilines, GC methods have been successfully developed. sigmaaldrich.com

A GC method for this compound would likely involve a capillary column with a suitable stationary phase. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal decomposition. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for detection, with the latter offering higher selectivity for nitrogen-containing compounds. usp.org For definitive identification, coupling the GC to a mass spectrometer (GC-MS) would be the preferred approach, allowing for the acquisition of mass spectra for the separated components. nih.gov

Column Chromatography and Flash Chromatography

Column chromatography and its more rapid variant, flash chromatography, are fundamental purification techniques in synthetic chemistry, indispensable for the isolation of target compounds from reaction mixtures. For this compound, these methods are crucial for removing starting materials, byproducts, and isomers, ensuring the high purity required for subsequent analytical characterization and research applications. The separation principle of these techniques relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).

Detailed research findings on the purification of this compound and structurally similar compounds demonstrate the utility of normal-phase chromatography. In this mode, a polar stationary phase like silica gel is employed. Compounds with greater polarity exhibit stronger interactions with the silica gel and thus elute more slowly, while less polar compounds travel through the column more quickly with the mobile phase. slideplayer.comscribd.com The polarity of nitroanilines is influenced by the presence of the amino (-NH2) and nitro (-NO2) groups, as well as the difluoromethoxy (-OCHF2) substituent.

The selection of an appropriate mobile phase (eluent) is critical for achieving effective separation. This is often determined empirically using thin-layer chromatography (TLC) to screen various solvent systems. studylib.netrochester.edu For nitroaniline compounds, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) are commonly employed. slideplayer.comwfu.edu The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the target compound that is optimal for separation, typically around 0.3 on a TLC plate. rochester.edu For basic compounds like anilines, which can interact strongly with the slightly acidic silica gel, leading to poor separation and "tailing" of spots, a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) may be added to the eluent. researchgate.netrochester.edu

In a typical flash chromatography setup for the purification of a compound like this compound, the crude reaction mixture is first dissolved in a minimal amount of solvent and loaded onto the top of a pre-packed silica gel column. The chosen eluent is then passed through the column under positive pressure, accelerating the separation process. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. youtube.com These pure fractions are then combined and the solvent evaporated to yield the purified this compound.

The following interactive data table summarizes typical parameters used in the column and flash chromatographic purification of nitroanilines, based on established laboratory procedures for analogous compounds.

| Parameter | Description | Typical Values/Conditions | Rationale/Significance |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for normal-phase chromatography, effective for separating compounds with varying polarities like nitroanilines. scribd.comwfu.edu |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate gradients (e.g., 9:1 to 4:1) or Dichloromethane/Methanol | The polarity of the eluent is adjusted to control the elution speed of the compounds. A gradient of increasing polarity is often used to first elute non-polar impurities, followed by the target compound. slideplayer.comwfu.edu |

| Sample Loading | Method of introducing the crude mixture onto the column. | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of eluent). | Dry loading is often preferred for compounds with limited solubility in the eluent, as it can lead to better resolution and sharper bands. rochester.edu |

| Elution Mode | The manner in which the mobile phase composition is applied. | Isocratic (constant solvent composition) or Gradient (solvent composition is varied over time). | Gradient elution is particularly useful for separating complex mixtures with components of widely differing polarities, as it can shorten the overall purification time and improve peak resolution. rochester.edu |

| Detection/Analysis | Method for identifying the contents of the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. | TLC provides a quick and effective way to monitor the separation and identify the fractions containing the purified product. The nitroaniline chromophore allows for easy visualization under UV light. studylib.net |

Following a comprehensive search for scholarly articles and data pertaining to the computational and theoretical investigation of this compound, it has been determined that there is insufficient publicly available research to generate the detailed, data-specific article requested.

The outlined sections require in-depth findings from specific computational studies on this particular compound, including Density Functional Theory (DFT) calculations, molecular orbital analyses, reaction mechanism studies, predicted spectroscopic parameters, Fukui function analyses, and Frontier Molecular Orbital (FMO) theory applications.

While the methodologies mentioned are standard in computational chemistry, published research applying these techniques specifically to this compound could not be located. The search yielded information on similar but distinct molecules (such as 2-methoxy-5-nitroaniline (B165355) or other fluoroaniline isomers) and general overviews of the theoretical methods. However, providing information on related compounds or general theories would violate the explicit instructions to focus solely on this compound and adhere strictly to the provided outline.

Generating an article with the required level of scientific accuracy, detailed research findings, and data tables is not possible without access to specific computational results for this compound. Fabricating or extrapolating data from other compounds would not be scientifically sound and would contradict the core requirements of the request.

Therefore, this request cannot be fulfilled as specified due to the lack of available scientific literature on the subject compound.

Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 5 Nitroaniline

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. iaanalysis.comfrontiersin.org For a molecule like 2-(difluoromethoxy)-5-nitroaniline, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and potential interactions with biological macromolecules.

A typical MD simulation protocol for this compound would involve several key steps:

Force Field Selection: A crucial first step is the selection of an appropriate force field, which is a set of parameters that defines the potential energy of the system. For a halogenated aromatic compound like this compound, force fields such as CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) would be suitable choices. nih.govacs.org Polarizable force fields, like the Drude polarizable force field, may also be employed to better account for the electronic polarization of the fluorine atoms. nih.govacs.org

System Setup: The simulation system would be prepared by placing the this compound molecule in a simulation box, typically filled with a solvent like water to mimic physiological conditions. The size of the box and the number of solvent molecules would be chosen to ensure that the molecule does not interact with its periodic images.

Equilibration and Production: The system would then be subjected to an equilibration phase, during which the temperature and pressure are gradually brought to the desired values and the system is allowed to relax. This is followed by a production phase, where the simulation is run for a significant length of time to collect data on the molecule's trajectory.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to extract various properties. This analysis can include monitoring conformational changes, calculating radial distribution functions to understand solvent organization around the molecule, and determining dynamic properties such as diffusion coefficients. iaanalysis.comnih.govyoutube.comnih.gov

Below is a hypothetical data table illustrating typical parameters for an MD simulation of this compound in a water box.

| Parameter | Value |

| Force Field | CHARMM General Force Field (CGenFF) |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Box Size | 50 Å x 50 Å x 50 Å |

| Temperature | 300 K |

| Pressure | 1 atm |

| Equilibration Time | 1 ns |

| Production Time | 100 ns |

| Time Step | 2 fs |

Structure-Property Relationships Derived from Computational Models

Computational models are invaluable for establishing relationships between the molecular structure of a compound and its physicochemical or biological properties. For this compound, these models can be used to predict a range of properties, including its reactivity, toxicity, and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that correlates the structural or property descriptors of a set of compounds with their biological activity. wikipedia.org For nitroaromatic compounds, QSAR studies have been successfully used to predict their toxicity and mutagenicity. mdpi.comnih.govnih.gov A QSAR study for a series of compounds including this compound would involve:

Data Set Collection: Assembling a dataset of structurally related compounds with known experimental data for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and electronic descriptors. isca.me

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are often important in QSAR models for nitroaromatic compounds as they relate to the molecule's electrophilicity and reactivity. mdpi.comnih.gov

The following is an illustrative example of a hypothetical QSAR model for the toxicity of a series of substituted nitroanilines.

| Compound | log(1/C) (Experimental) | ELUMO (eV) | logP |

| Nitroaniline | 2.5 | -1.8 | 1.4 |

| 2-Chloro-5-nitroaniline | 3.1 | -2.1 | 2.0 |

| This compound | (Predicted) | -2.3 | 1.9 |

| 4-Methyl-5-nitroaniline | 2.8 | -1.7 | 1.8 |

Model Equation: log(1/C) = -0.8 * ELUMO + 0.3 * logP + 0.5

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. researchgate.netumn.edu

Key properties that can be calculated using DFT include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of the atoms.

Electronic Properties: Calculating properties such as the dipole moment, molecular electrostatic potential, and atomic charges, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals: The energies and distributions of the HOMO and LUMO can indicate the molecule's susceptibility to nucleophilic and electrophilic attack. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to reduction.

Spectroscopic Properties: Predicting infrared, Raman, and NMR spectra, which can aid in the experimental characterization of the molecule.

By performing DFT calculations on a series of related compounds, it is possible to establish trends and relationships between their structural modifications and their calculated properties, thereby elucidating structure-property relationships.

Advanced Research Applications in Organic Synthesis and Functional Materials

Role as a Precursor for Heterocyclic Scaffolds

The presence of both an amino and a nitro group on the aromatic ring of 2-(difluoromethoxy)-5-nitroaniline makes it an ideal starting material for the synthesis of various heterocyclic systems. The nitro group can be readily reduced to an amino group, creating a 1,2-diamine functionality that is a key precursor for the formation of fused heterocyclic rings.

Benzimidazole (B57391) Derivatives Synthesis

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govencyclopedia.pub this compound can be readily converted to the corresponding 1,2-diaminobenzene derivative, which can then be cyclized to form 5-(difluoromethoxy)benzimidazoles.

A general and efficient method for synthesizing 2-substituted benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using sodium dithionite (B78146) (Na2S2O4). organic-chemistry.org This one-step process is applicable to a wide array of functional groups and allows for the synthesis of various benzimidazole derivatives. organic-chemistry.orgresearchgate.net For instance, the reaction of this compound with different aldehydes under these conditions would yield a library of 2-substituted 5-(difluoromethoxy)benzimidazoles.

The synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, an important intermediate for the synthesis of the proton pump inhibitor pantoprazole, has been reported. primescholars.com This synthesis involves the nitration of a precursor followed by hydrolysis, reduction of the nitro group to an amine, and subsequent cyclization with carbon disulfide. primescholars.com This highlights the utility of the nitroaniline moiety in constructing medicinally relevant benzimidazole scaffolds.

Furthermore, the development of novel catalysts, such as polystyrene heterogeneous [PS-Zn(II)-SALTETA] catalysts, has enabled the synthesis of benzimidazoles from o-nitroanilines and aromatic aldehydes under mild, room temperature conditions. researchgate.net This approach offers an environmentally friendly and efficient route to these valuable heterocyclic compounds.

Table 1: Synthesis of Benzimidazole Derivatives from o-Nitroanilines

| Starting Material | Reagent | Product | Key Features of Method | Reference |

|---|---|---|---|---|

| o-Nitroaniline | Aldehyde, Na2S2O4 | 2-Substituted N-H Benzimidazole | One-step, versatile, wide functional group tolerance | organic-chemistry.org |

| 4-hydroxy acetanilide (B955) derivative | CS2 | 2-mercapto-5-difluoromethoxy-1H-benzimidazole | Multi-step synthesis of a key medicinal intermediate | primescholars.com |

| o-Nitroaniline | Aromatic Aldehyde, Sodium Dithionite | 2-Substituted Benzimidazole | Mild, room temperature conditions | researchgate.net |

| o-Phenylenediamine | Carbonyl Compounds, NH4Cl | Benzimidazole Derivatives | Simple, inexpensive, environmentally benign catalyst | nih.gov |

Pyridine (B92270) and Pyrimidine (B1678525) Ring Systems Formation

While direct synthesis of pyridine and pyrimidine rings starting from this compound is less commonly documented, its derivatives can serve as precursors. For example, a related compound, 5-(2-Difluoromethoxy-5-nitro-benzylidene)-pyrimidine-2,4,6-trione, is commercially available, indicating the potential for incorporating the 2-(difluoromethoxy)-5-nitrophenyl moiety into pyrimidine-based structures. sigmaaldrich.com The synthesis of such compounds would likely involve the condensation of a derivative of this compound with a suitable three-carbon unit to form the pyrimidine ring.

The synthesis of N-difluoromethylated pyridines has been achieved using ethyl bromodifluoroacetate as the difluoromethylation reagent in a transition metal-free process. rsc.org Although this method does not directly utilize this compound, it demonstrates a strategy for introducing difluoromethyl groups onto nitrogen-containing heterocycles.

Building Block for Fluorinated Aromatic Compounds

The presence of the difluoromethoxy group makes this compound a valuable building block for the synthesis of more complex fluorinated aromatic compounds. organic-chemistry.org The amino and nitro groups can be chemically modified or replaced to introduce other functionalities, while the difluoromethoxy group imparts unique electronic properties to the aromatic ring.

For instance, the amino group can undergo diazotization followed by a Sandmeyer or similar reaction to introduce a variety of substituents at that position. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the strategic elaboration of the aromatic core, leading to a diverse range of fluorinated molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Synthetic Reagents and Catalysts

While there is no direct evidence of this compound itself being used as a synthetic reagent or catalyst, its derivatives hold potential in this area. The combination of the electron-withdrawing nitro group and the difluoromethoxy group can influence the reactivity of the aromatic ring and the amino group. This could be exploited in the design of new organocatalysts or ligands for metal-catalyzed reactions. For example, chiral derivatives of this compound could potentially be used as ligands in asymmetric catalysis.

Fluorine as a Structural Modifier in Molecular Design

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. The difluoromethoxy group (OCF2H) in this compound serves as a lipophilic hydrogen bond donor and can significantly influence molecular conformation and interactions.

Influence on Reactivity and Regioselectivity

The strong electron-withdrawing nature of the difluoromethoxy and nitro groups has a significant impact on the reactivity and regioselectivity of the aromatic ring. These groups deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the positions meta to them. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

In the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the nitration of a precursor acetanilide occurs at the position ortho to the activating acetamido group and para to the deactivating difluoromethoxy group, demonstrating the directing effects of these substituents. primescholars.com This controlled functionalization is crucial for the efficient synthesis of the target molecule. The electronic effects of the fluorine atoms play a key role in determining the outcome of such reactions.

Impact on Molecular Interactions (e.g., hydrogen bonding)

The molecular structure of this compound, featuring an amino group (-NH2), a nitro group (-NO2), and a difluoromethoxy group (-OCF2H), provides multiple sites for engaging in molecular interactions, particularly hydrogen bonding. The amino group contains two hydrogen bond donors (the N-H bonds), while the oxygen atoms of the nitro and difluoromethoxy groups, along with the nitrogen of the amino group, act as hydrogen bond acceptors.

The difluoromethoxy group itself introduces unique interactive capabilities. Research on related molecules, such as 2-difluoromethoxyestratriene derivatives, has explored the potential for intramolecular hydrogen bonding involving the hydrogen atom of the -OCF2H group and a neighboring oxygen atom. nih.gov This type of interaction could influence the conformational preferences of the molecule. Furthermore, studies on analogous structures like 2-fluoro-5-nitroaniline (B1294389) reveal the presence of intramolecular N-H···F hydrogen bonds, indicating the potential for complex intramolecular forces within such substituted anilines. researchgate.net

Table 1: Predicted Molecular Interaction Properties of this compound

| Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 guidechem.com |

| Rotatable Bond Count | 2 guidechem.com |

| Topological Polar Surface Area | 81.1 Ų guidechem.com |

Modulation of Lipophilicity and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in the development of new materials and in medicinal chemistry. It is commonly quantified by the logarithm of the partition coefficient, logP. The introduction of the difluoromethoxy (-OCF2H) group significantly modulates the lipophilicity of the parent aniline (B41778) structure.

Fluorine is highly electronegative, but the replacement of hydrogen with fluorine can have a complex effect on a molecule's properties. While not always straightforward, the addition of fluorinated groups often increases lipophilicity. For this compound, the predicted XlogP3 value, a computational measure of lipophilicity, is 2.4, indicating a moderate degree of lipophilicity. uni.lu This property is essential as it influences how the molecule interacts with non-polar environments. The investigation of lipophilicity is a key aspect of pharmacokinetic studies for related compounds, as it affects processes like membrane permeability. nih.gov

Influence on Electron-Withdrawing/Donating Effects

The electronic landscape of this compound is defined by a "push-pull" system, where electron-donating and electron-withdrawing groups are attached to the same π-conjugated benzene (B151609) ring. This arrangement gives rise to significant intramolecular charge transfer (ICT) characteristics.

Electron-Donating Group: The amino group (-NH2) is a potent electron-donating group, pushing electron density into the aromatic ring through resonance.

Electron-Withdrawing Groups: The nitro group (-NO2) is one of the strongest electron-withdrawing groups, pulling electron density from the ring. The difluoromethoxy group (-OCF2H) is also electron-withdrawing due to the high electronegativity of the two fluorine atoms.

This electronic push-pull dynamic is characteristic of molecules like para-nitroaniline, a prototypical D-π-A (Donor-π-Acceptor) compound. chemrxiv.org In this compound, the electron density is pushed from the amino group and pulled by both the nitro and difluoromethoxy groups. This ICT significantly influences the molecule's properties, including its absorption spectra, dipole moment, and reactivity. chemrxiv.org For instance, the electronic properties of the related 2-methoxy-5-nitroaniline (B165355) are harnessed in the synthesis of disazo disperse dyes, where the ICT character is fundamental to their color and function. orientjchem.org These electronic effects also govern the molecule's utility as a building block in organic synthesis, for example, by directing the position of further electrophilic substitution reactions. sfdchem.com

常见问题

Q. What are the optimal synthetic routes for preparing 2-(Difluoromethoxy)-5-nitroaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group onto a nitroaniline precursor. A common approach is nucleophilic substitution on 5-nitro-2-chloroaniline using sodium difluoromethoxide (NaOCF₂H) under anhydrous conditions. Key parameters include:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .

Critical Considerations:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Critical for confirming the difluoromethoxy group (-OCF₂H). A singlet near δ -80 ppm (due to two equivalent fluorine atoms) is diagnostic .

- ¹H NMR: The aromatic protons show splitting patterns consistent with nitro and difluoromethoxy substituents (e.g., para-nitro groups deshield adjacent protons).

- FT-IR: Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and 1120 cm⁻¹ (C–O–CF₂H) confirm functional groups.

- HPLC-MS: Used to detect trace impurities (e.g., dehalogenated byproducts) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic effect of the difluoromethoxy group influence the reactivity of the nitro group in this compound?

Methodological Answer: The difluoromethoxy group is electron-withdrawing (-I effect), which polarizes the aromatic ring and activates the nitro group for reduction. Comparative studies with trifluoromethoxy (-OCF₃) analogs show:

- Reduction Kinetics: Faster reduction rates (e.g., using H₂/Pd-C) due to enhanced electrophilicity of the nitro group.

- Mechanistic Insight: DFT calculations reveal lower LUMO energy at the nitro group in difluoromethoxy derivatives, facilitating electron transfer during catalytic hydrogenation .

Contradiction Analysis:

Some studies report lower yields when using NaBH₄/CuCl₂ due to competing side reactions (e.g., dehalogenation). This discrepancy highlights the need for catalyst screening under controlled conditions .

Q. What strategies mitigate thermal instability during the synthesis and storage of this compound?

Methodological Answer:

- Synthesis: Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation. Cooling baths (0–5°C) minimize exothermic decomposition during exothermic steps.

- Storage: Store in amber vials at -20°C with desiccants (silica gel) to prevent hydrolysis of the difluoromethoxy group.

- Stability Testing: Accelerated aging studies (40°C/75% RH) combined with HPLC monitoring reveal decomposition pathways (e.g., nitro group reduction to amine under humid conditions) .

Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer:

- DFT Calculations: Evaluate Fukui indices to identify electron-rich sites. The nitro group directs electrophiles to the meta position relative to itself, while the difluoromethoxy group exerts ortho/para-directing effects.

- Case Study: Bromination favors the para position to the nitro group (C-4) due to stronger activation by the nitro group compared to the electron-withdrawing -OCF₂H .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。